

Technical Guide: Synthesis and Purification of Endoxifen-d5

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Compound of Interest

Compound Name: *Endoxifen-d5*

Cat. No.: *B15561807*

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This guide provides a comprehensive overview of the chemical synthesis and purification of **Endoxifen-d5**, a deuterated analog of Endoxifen. Endoxifen, a key active metabolite of Tamoxifen, is a selective estrogen receptor modulator (SERM) with significant interest in breast cancer research and therapy. The deuterated version, **Endoxifen-d5**, serves as a critical internal standard for quantitative analysis in various analytical methods, including NMR, GC-MS, and LC-MS. This document outlines a plausible synthetic pathway, detailed experimental protocols, and robust purification strategies to obtain high-purity (Z)-**Endoxifen-d5**.

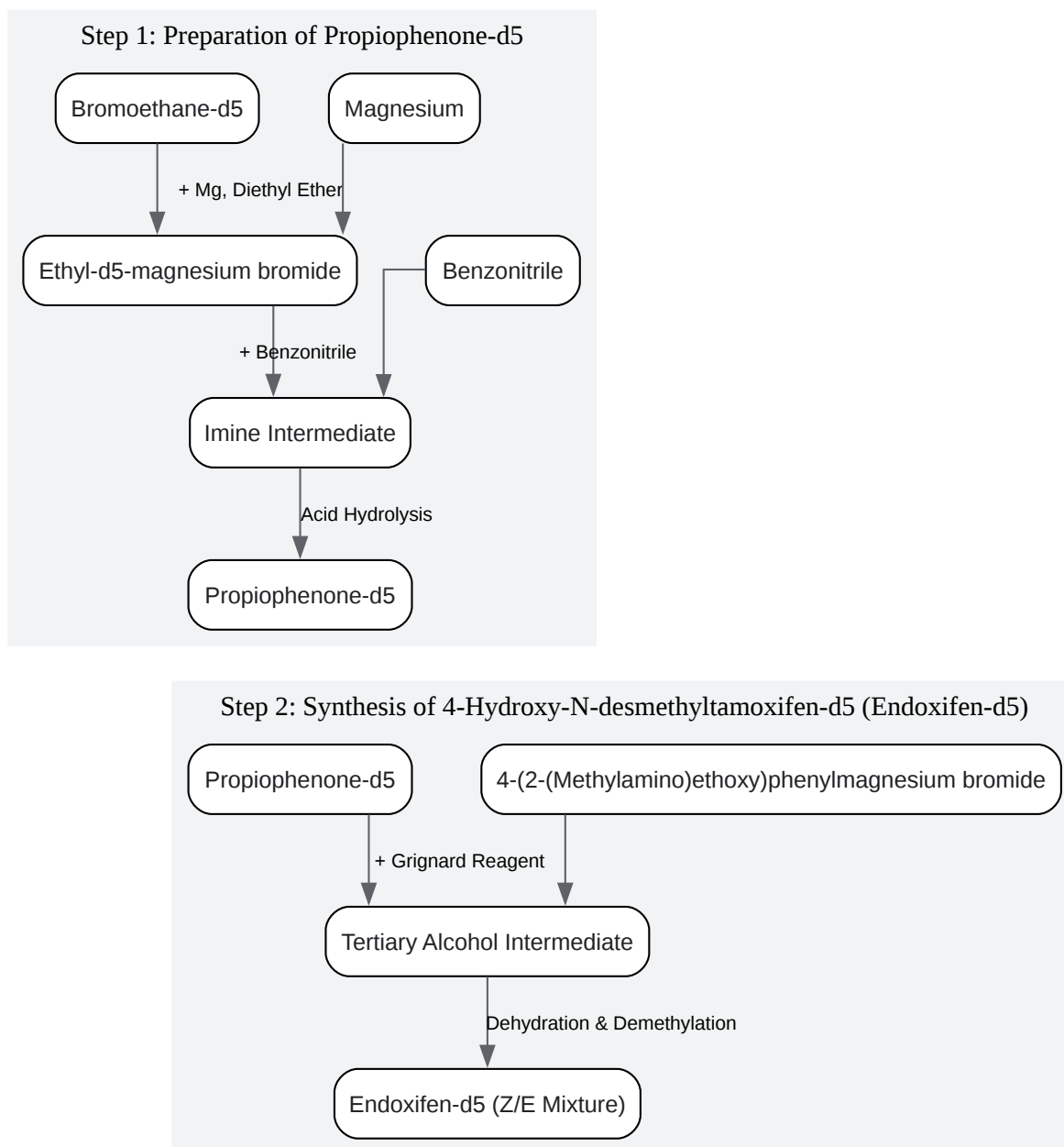
Chemical Profile of Endoxifen-d5

Property	Value
Chemical Name	(Z)-4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl-d5)phenol
Synonyms	(Z)-4-Hydroxy-N-desmethyltamoxifen-d5
Molecular Formula	C ₂₅ H ₂₂ D ₅ NO ₂
Molecular Weight	378.52 g/mol
CAS Number	1185244-45-4
Appearance	Off-White to Pink Solid

Synthesis of Endoxifen-d5

The synthesis of **Endoxifen-d5** can be adapted from established methods for the synthesis of Endoxifen. A key step is the introduction of the deuterium-labeled ethyl group. This can be achieved by utilizing a deuterated Grignard reagent, ethyl-d5-magnesium bromide, in the initial stages of the synthesis. The following represents a feasible multi-step synthetic route.

Synthetic Workflow



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Caption: Synthetic workflow for **Endoxifen-d5**.

Experimental Protocols: Synthesis

Step 1: Synthesis of Propiophenone-d5

This step involves the preparation of a deuterated Grignard reagent, which is then reacted with benzonitrile to yield the deuterated ketone after hydrolysis.

- **Preparation of Ethyl-d5-magnesium bromide:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromoethane-d5 in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
- **Reaction with Benzonitrile:** Cool the freshly prepared ethyl-d5-magnesium bromide solution to 0 °C in an ice bath. Slowly add a solution of benzonitrile in anhydrous diethyl ether or THF via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- **Hydrolysis:** Carefully pour the reaction mixture into a beaker containing ice and a dilute acid (e.g., 10% sulfuric acid or aqueous ammonium chloride). Stir vigorously until the magnesium salts dissolve. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude propiophenone-d5. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of **Endoxifen-d5** (Mixture of Z and E Isomers)

This part of the synthesis is adapted from the procedure described by Fauq et al. (2010) for the synthesis of non-deuterated Endoxifen.

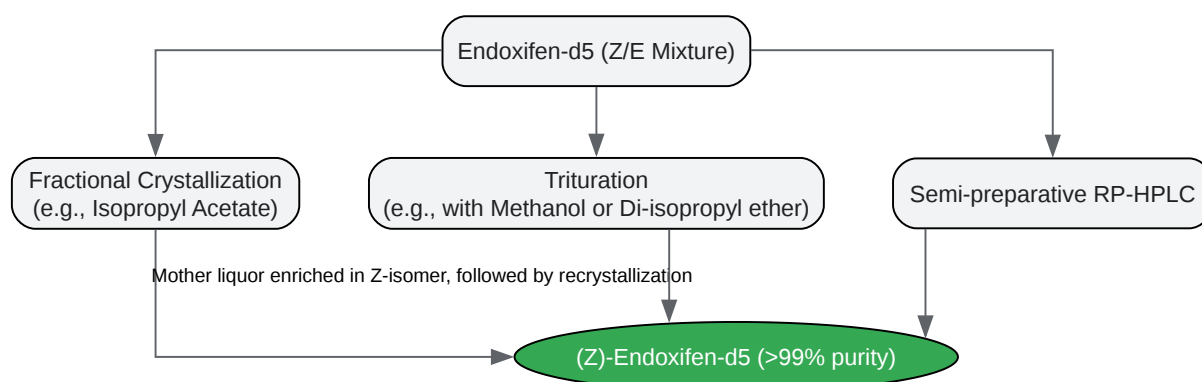
- **Grignard Reaction:** Prepare a Grignard reagent from 4-(2-bromoethoxy)-N-methylaniline. In a separate flask under an inert atmosphere, add a solution of the previously synthesized propiophenone-d5 in anhydrous THF to this Grignard reagent at 0 °C. After the addition, allow the reaction to warm to room temperature and stir overnight.

- **Work-up:** Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- **Dehydration and Demethylation:** The resulting tertiary alcohol intermediate is then subjected to conditions that promote dehydration to form the double bond and demethylation of the nitrogen atom. This can be achieved by treatment with a suitable acid.
- **Final Product:** After an appropriate work-up and purification by column chromatography, a mixture of (Z)- and (E)-isomers of **Endoxifen-d5** is obtained.

Purification of (Z)-Endoxifen-d5

The therapeutic and analytical utility of Endoxifen lies in the (Z)-isomer. Therefore, separation of the (Z)- and (E)-isomers is a critical step. Several methods have been reported for this purpose.

Purification Workflow



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